beta,beta-Difluoro-2-methylstyrene
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Overview
Description
Beta,beta-Difluoro-2-methylstyrene: is an organic compound with the molecular formula C₉H₈F₂. It is a colorless liquid or solid, depending on the temperature, and is known for its unique chemical properties due to the presence of two fluorine atoms on the beta carbon of the styrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta,beta-Difluoro-2-methylstyrene can be synthesized through several methods. One common approach involves the reaction of 2-methylstyrene with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Beta,beta-Difluoro-2-methylstyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into difluorinated alkanes.
Substitution: The presence of fluorine atoms makes the compound reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Difluorinated ketones or aldehydes.
Reduction: Difluorinated alkanes.
Substitution: Products depend on the nucleophile used, such as difluorinated alcohols or amines.
Scientific Research Applications
Beta,beta-Difluoro-2-methylstyrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty polymers and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which beta,beta-Difluoro-2-methylstyrene exerts its effects involves its reactivity due to the presence of fluorine atoms. These atoms can influence the electronic properties of the compound, making it more reactive towards certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction the compound undergoes .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(2,2-difluoroethenyl)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXULKLRNRZDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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